![molecular formula C28H28ClN3O5S B2562002 N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 866013-64-1](/img/no-structure.png)
N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C28H28ClN3O5S and its molecular weight is 554.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of complex pyrimidine derivatives, such as the one , often involves multistep chemical reactions that result in heterocyclic compounds with potential biological activities. These compounds are synthesized through reactions involving key intermediates like ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and are reacted with carbonyl compounds to give tetrahydropyridothienopyrimidine derivatives (E. A. Bakhite et al., 2005) sourcesourcesource. The compound may follow similar synthetic pathways or serve as an intermediate or final product in the synthesis of novel pharmaceuticals.
Antiproliferative and Anticancer Activity
Derivatives of thieno[3,2-d]pyrimidin, similar to the compound , have shown promising anticancer activities. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibits marked inhibition against the proliferation of human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45, displaying potential as an anticancer agent (Pei Huang et al., 2020) source. This suggests that the compound may also have similar antiproliferative effects due to its structural similarities.
Antibacterial and Antifungal Properties
Pyrimidine derivatives have been explored for their antibacterial and antifungal properties. For example, a series of 2,4-diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines showed high in vitro activity against anaerobic organisms, equal to or better than metronidazole in several cases, indicating their potential as antibacterial agents (B. Roth et al., 1989) source. While the specific antibacterial or antifungal activity of N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is not directly reported, its structural features suggest a potential for similar biological activities.
Nonlinear Optical Properties
Compounds with complex heterocyclic structures have been studied for their nonlinear optical properties due to their potential applications in materials science. Although there is no direct reference to the nonlinear optical properties of this compound, related studies on heterocyclic compounds indicate the potential of such molecules in the development of non-linear optical materials (M. Shahid et al., 2018) source.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide involves the condensation of 2-chlorobenzylamine with 5-formyl-2-methoxybenzylmalonic acid followed by cyclization with thionyl chloride and ammonium acetate to form the thieno[3,2-d]pyrimidine ring. The resulting intermediate is then reacted with hexanoyl chloride to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "5-formyl-2-methoxybenzylmalonic acid", "thionyl chloride", "ammonium acetate", "hexanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 5-formyl-2-methoxybenzylmalonic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate carboxylic acid.", "Step 2: Cyclization of the intermediate carboxylic acid with thionyl chloride and ammonium acetate to form the thieno[3,2-d]pyrimidine ring.", "Step 3: Reaction of the resulting intermediate with hexanoyl chloride in the presence of a base such as triethylamine to form the final product, N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide." ] } | |
CAS番号 |
866013-64-1 |
分子式 |
C28H28ClN3O5S |
分子量 |
554.06 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H28ClN3O5S/c1-37-24-11-10-19(18-33)15-21(24)17-32-23-12-14-38-26(23)27(35)31(28(32)36)13-6-2-3-9-25(34)30-16-20-7-4-5-8-22(20)29/h4-5,7-8,10-12,14-15,18H,2-3,6,9,13,16-17H2,1H3,(H,30,34) |
InChIキー |
RJIWFUHBBQERLQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


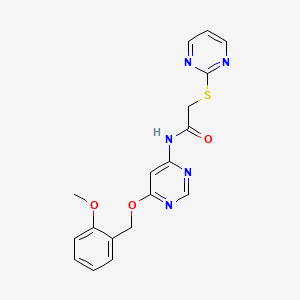

![Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2561921.png)
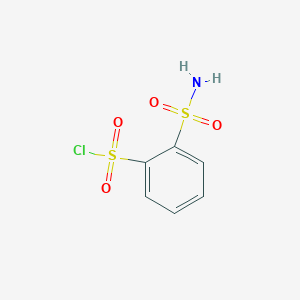
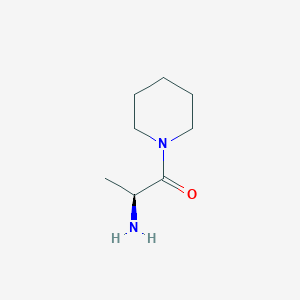
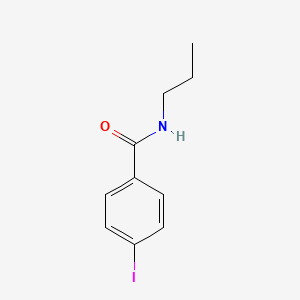

![2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2561930.png)
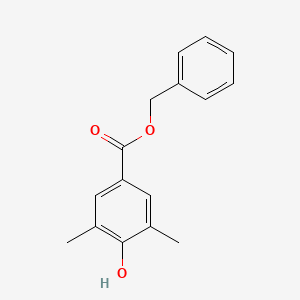
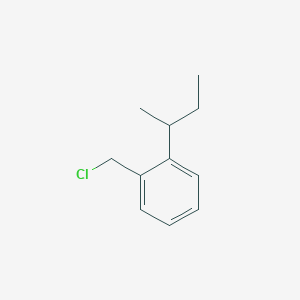
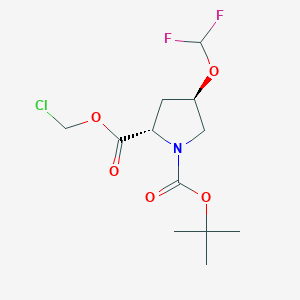
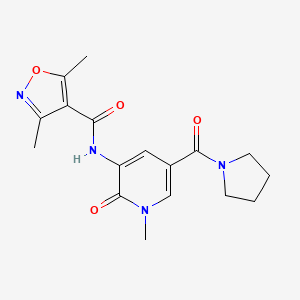
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate](/img/structure/B2561940.png)
